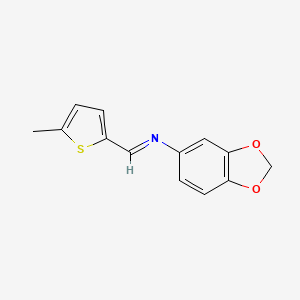![molecular formula C16H10BrNO3 B14450801 1H-Indole-2,3-dione, 1-[2-(4-bromophenyl)-2-oxoethyl]- CAS No. 75822-43-4](/img/structure/B14450801.png)
1H-Indole-2,3-dione, 1-[2-(4-bromophenyl)-2-oxoethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-2,3-dione, 1-[2-(4-bromophenyl)-2-oxoethyl]- is a derivative of indole, a heterocyclic aromatic organic compound.
Méthodes De Préparation
The synthesis of 1H-Indole-2,3-dione, 1-[2-(4-bromophenyl)-2-oxoethyl]- typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . This classic route offers a straightforward and versatile pathway to access a variety of substituted N-isoindoline-1,3-diones. Industrial production methods often utilize efficient one-pot, multistep regimens that provide efficiency in terms of time, cost, yield, labor, energy, and consumables .
Analyse Des Réactions Chimiques
1H-Indole-2,3-dione, 1-[2-(4-bromophenyl)-2-oxoethyl]- undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include N-bromosuccinimide-dimethyl sulfoxide for bromination and oxidation, and potassium nitrate with concentrated sulfuric acid for nitration . Major products formed from these reactions include 2-oxindoles, tryptanthrin, indirubins, and other biologically viable compounds .
Applications De Recherche Scientifique
In chemistry, it is used as a versatile building block for the synthesis of diverse heterocycles, substrates for asymmetric dearomatization, and polymers with energy storage and biomedical applications . In biology and medicine, it has shown promise as an antiviral, anti-inflammatory, anticancer, and antimicrobial agent . Additionally, it has applications in the dye industry and corrosion prevention .
Mécanisme D'action
The mechanism of action of 1H-Indole-2,3-dione, 1-[2-(4-bromophenyl)-2-oxoethyl]- involves its interaction with various molecular targets and pathways. It has been found to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has shown inhibitory activity against influenza A virus and Coxsackie B4 virus . The compound’s structure allows it to bind with high affinity to multiple receptors, making it a valuable pharmacophore for developing new therapeutic agents .
Comparaison Avec Des Composés Similaires
1H-Indole-2,3-dione, 1-[2-(4-bromophenyl)-2-oxoethyl]- can be compared with other indole derivatives, such as 1H-indole-2,3-dione (isatin) and its various substituted forms. Isatin and its derivatives are known for their synthetic versatility and have been used as precursors for drug synthesis . Similar compounds include 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives, which have shown potent antiviral activity . The uniqueness of 1H-Indole-2,3-dione, 1-[2-(4-bromophenyl)-2-oxoethyl]- lies in its specific substitution pattern, which imparts distinct biological and chemical properties .
Propriétés
Numéro CAS |
75822-43-4 |
|---|---|
Formule moléculaire |
C16H10BrNO3 |
Poids moléculaire |
344.16 g/mol |
Nom IUPAC |
1-[2-(4-bromophenyl)-2-oxoethyl]indole-2,3-dione |
InChI |
InChI=1S/C16H10BrNO3/c17-11-7-5-10(6-8-11)14(19)9-18-13-4-2-1-3-12(13)15(20)16(18)21/h1-8H,9H2 |
Clé InChI |
LBYZEKJMKCUIOV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C(=O)N2CC(=O)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Anilino-N-[(piperidin-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B14450718.png)

![5-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]-3-phenyl-1H-1,2,4-triazin-6-one](/img/structure/B14450735.png)
![disodium;2-[(5-carbamoyl-1-ethyl-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]-4-[[4-(2-chloro-5-sulfonatoanilino)-6-fluoro-1,3,5-triazin-2-yl]amino]benzenesulfonate](/img/structure/B14450742.png)






![5-[(Benzenesulfonyl)oxy]-2-diazonionaphthalen-1-olate](/img/structure/B14450771.png)



